molecular formula C16H24N2O4 B13895871 Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate

Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate

Cat. No.: B13895871
M. Wt: 308.37 g/mol
InChI Key: IKFYHPAUHDFJJZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring, a pyridine ring, and a tert-butyl ester group. Its molecular formula is C17H25NO3, and it has a molecular weight of 291.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and esterification, to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the pyridine ring can yield a piperidine derivative .

Scientific Research Applications

Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-8-5-13(6-9-18)21-14-10-12(11-19)4-7-17-14/h4,7,10,13,19H,5-6,8-9,11H2,1-3H3

InChI Key

IKFYHPAUHDFJJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC(=C2)CO

Origin of Product

United States

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